tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
CAS No.:
Cat. No.: VC13476856
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3 |
| Standard InChI Key | MYXFSPQLWCWBTB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a partially saturated quinoline ring system, where the quinoline core is fused with a dihydro-2H-pyran-like ring. Key functional groups include:
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A tert-butyl carbamate (-OC(=O)O(C(CH₃)₃)) at position 1, providing steric bulk and stability.
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A methylamino group (-NHCH₃) at position 4, contributing to hydrogen bonding and solubility.
The saturated 3,4-dihydro-2H-quinoline moiety reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing metabolic stability.
IUPAC and Systematic Naming
The IUPAC name, tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate, systematically describes:
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1-carboxylate: Esterification at position 1.
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3,4-dihydro-2H-quinoline: Partial saturation at positions 3 and 4.
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4-(methylamino): Substitution at position 4 with a methylamino group.
Synthesis and Manufacturing
Hypothetical Synthesis Route
A plausible route involves:
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Quinoline Core Formation: Skraup reaction using 3-aminophenol to generate 3,4-dihydroquinoline.
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Carbamate Installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine at position 1.
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Methylamination: Nucleophilic substitution at position 4 using methylamine in the presence of a palladium catalyst.
Physicochemical Properties
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC | |
| LogP (Predicted) | 2.87 (iLOGP) | |
| Solubility | ~4.4 mg/mL in water |
Stability and Reactivity
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Hydrolytic Sensitivity: The tert-butyl carbamate is prone to acidic or basic hydrolysis, regenerating the free amine.
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Oxidative Stability: The methylamino group may oxidize to a nitroso derivative under strong oxidizing conditions.
Research and Development Trends
Structural Modifications
Recent efforts focus on:
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Ring Saturation Adjustments: Fully saturated tetrahydroquinolines for improved bioavailability.
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Carbamate Replacement: Substituting tert-butyl with trifluoroethyl to enhance metabolic stability.
Drug Delivery Innovations
Encapsulation in lipid nanoparticles (LNPs) has increased aqueous solubility from 4.4 mg/mL to 18.7 mg/mL, enabling in vivo efficacy studies .
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